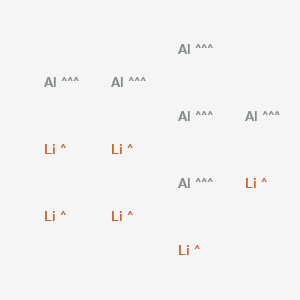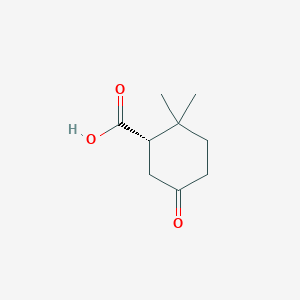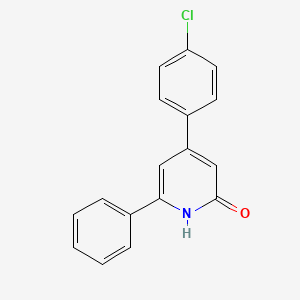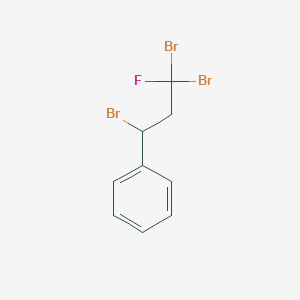
Benzene, (1,3,3-tribromo-3-fluoropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1,3,3-tribromo-3-fluoropropyl)-: is an organic compound characterized by the presence of a benzene ring substituted with three bromine atoms and one fluorine atom on a propyl chain. The compound’s molecular formula is C9H8Br3F . This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,3,3-tribromo-3-fluoropropyl)- typically involves the bromination and fluorination of a propyl-substituted benzene derivative. The reaction conditions often require the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to optimize yield and purity. The specific methods can vary depending on the desired application and production scale .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, (1,3,3-tribromo-3-fluoropropyl)- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Addition Reactions: The propyl chain can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
Chemistry: Benzene, (1,3,3-tribromo-3-fluoropropyl)- is used as a precursor in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of various chemical transformations .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies. Its interactions with biological molecules can provide insights into its potential therapeutic applications .
Industry: In the industrial sector, Benzene, (1,3,3-tribromo-3-fluoropropyl)- is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism by which Benzene, (1,3,3-tribromo-3-fluoropropyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the nature of the substituents and the overall structure of the compound. These interactions can lead to changes in biological activity or chemical reactivity .
Comparaison Avec Des Composés Similaires
(3-Fluoropropyl)benzene: A compound with a similar propyl chain but fewer bromine substitutions.
1-Chloro-3-(trifluoromethyl)benzene: Another benzene derivative with different halogen substitutions.
Uniqueness: Benzene, (1,3,3-tribromo-3-fluoropropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
197451-56-2 |
|---|---|
Formule moléculaire |
C9H8Br3F |
Poids moléculaire |
374.87 g/mol |
Nom IUPAC |
(1,3,3-tribromo-3-fluoropropyl)benzene |
InChI |
InChI=1S/C9H8Br3F/c10-8(6-9(11,12)13)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
QNRKTHCUHXYUGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(F)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
![1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)](/img/structure/B12564875.png)
![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
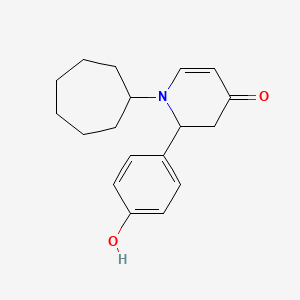
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
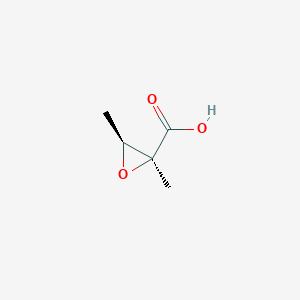
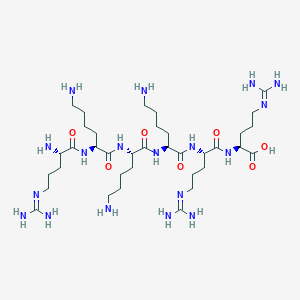
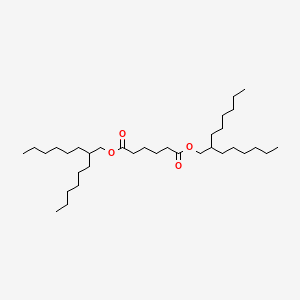
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
